molecular formula C7H16ClNO2 B018601 Ethyl 2-amino-3-methylbutanoate hydrochloride CAS No. 23358-42-1

Ethyl 2-amino-3-methylbutanoate hydrochloride

Cat. No. B018601
CAS RN: 23358-42-1
M. Wt: 181.66 g/mol
InChI Key: PQGVTLQEKCJXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl 2-amino-3-methylbutanoate hydrochloride's synthesis involves the transformation of precursor molecules through reactions that introduce or modify functional groups to achieve the desired molecular structure. The synthesis of similar compounds, such as ethyl (R)-4-chloro-3-hydroxybutanoate, has been explored using biocatalysis for its advantages in enantioselectivity and environmental friendliness. These processes highlight the importance of selecting appropriate catalysts and reaction conditions to achieve high yields and purity of the target compound (Ye, Ouyang, & Ying, 2011).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-3-methylbutanoate hydrochloride can be elucidated through spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques allow for the determination of the compound's molecular geometry, functional groups, and stereochemistry. Studies on similar compounds provide insights into how structural features influence reactivity and physical properties (Koca et al., 2014).

Chemical Reactions and Properties

Ethyl 2-amino-3-methylbutanoate hydrochloride can undergo a variety of chemical reactions, including nucleophilic substitution, esterification, and amide formation, depending on the reaction conditions and the presence of other reactants. The compound's reactivity is significantly influenced by its functional groups and molecular structure. For instance, the presence of the amino group can lead to reactions with carbonyl compounds to form Schiff bases or other condensation products (Zhu, Price, Walker, & Zhao, 2005).

Scientific Research Applications

Nitric Oxide Donor in Sports and Exercise Performance

Ethyl 2-amino-3-methylbutanoate hydrochloride, in the form of 2-nitrooxy ethyl 2-amino 3-methylbutanoate, has been explored for its role as a nitric oxide donor in the context of sports and exercise performance. Bloomer et al. (2012) investigated the effects of a topical gel form of this molecule on resistance exercise performance and blood nitrate/nitrite levels. The study found a modest, non-statistically significant effect on exercise performance, particularly when using a load of 50% 1RM, with greater benefits observed in selected individuals (Bloomer et al., 2012). In another study, Bloomer et al. (2016) examined the impact of 2-nitrooxy-ethyl-2-amino-3-methylbutanoate on blood pressure and plasma nitrate/nitrite following acute exercise in normotensive men. The findings suggested that the molecule could lower blood pressure in response to acute exercise, with a potential association with an increase in circulating nitrate/nitrite (Bloomer et al., 2016).

Taste Enhancement in Food Chemistry

In the realm of food chemistry, ethyl 2-amino-3-methylbutanoate, particularly in the form of ethyl 2-methylbutanoate, has been identified as a compound associated with taste attributes. Barba et al. (2018) conducted a study where several compounds, including ethyl 2-methylbutanoate, were selected for their odor-associated sweetness enhancement in multi-fruit juice and sugar-reduced fruit juice through sensory tests. This research demonstrates the potential of using ethyl 2-methylbutanoate to modulate taste perception in foods and beverages (Barba et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . For safety, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Mechanism of Action

Target of Action

DL-Valine Ethyl Ester Hydrochloride, also known as Ethyl 2-amino-3-methylbutanoate hydrochloride, is a derivative of the amino acid valine Valine and its derivatives are known to be involved in various biological processes, including protein synthesis and cellular proliferation .

Mode of Action

It’s known that valine and its derivatives can participate in the formation of proteins and other bioactive molecules . As an ester derivative of valine, DL-Valine Ethyl Ester Hydrochloride may undergo hydrolysis to release valine, which can then be incorporated into proteins.

Biochemical Pathways

Valine is one of the branched-chain amino acids (BCAAs), which are critical for protein synthesis and energy production in cells . The metabolic pathways involving valine include the BCAA degradation pathway, where valine is broken down into simpler molecules for energy production. DL-Valine Ethyl Ester Hydrochloride, as a valine derivative, may potentially influence these pathways.

Result of Action

Given that it’s a derivative of valine, it may influence protein synthesis and cellular energy production, similar to other bcaas .

properties

IUPAC Name

ethyl 2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVTLQEKCJXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-methylbutanoate hydrochloride

CAS RN

23358-42-1
Record name Valine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23358-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl DL-valinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl DL-valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-3-methylbutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-3-methylbutanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-3-methylbutanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-3-methylbutanoate hydrochloride
Reactant of Route 5
Ethyl 2-amino-3-methylbutanoate hydrochloride
Reactant of Route 6
Ethyl 2-amino-3-methylbutanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.